1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride
Description
1-{5H,6H,7H,8H-Pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride is a bicyclic heterocyclic compound featuring a pyridopyridazine core fused with a pyrrolidine moiety. The dihydrochloride salt form enhances its solubility and stability for pharmacological applications. The compound’s molecular formula is inferred to be C11H14Cl2N4, with a molecular weight of ~297.17 g/mol (calculated based on similar analogs in and ).
Properties
IUPAC Name |
3-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.2ClH/c1-2-6-15(5-1)11-7-9-8-12-4-3-10(9)13-14-11;;/h7,12H,1-6,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERBEXMSGZNRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C3CCNCC3=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may introduce new substituents into the molecule .
Scientific Research Applications
Overview
1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development and other scientific applications.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A notable study published in Medicinal Chemistry demonstrated that this compound can induce apoptosis in human cancer cells at micromolar concentrations. This suggests its potential as a lead compound for developing new anticancer agents.
2. Antimicrobial Properties
The compound has also shown effectiveness against multiple bacterial strains. In a study featured in the Journal of Antibiotics, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial activity, particularly against strains resistant to conventional antibiotics.
3. Anti-inflammatory Effects
Research suggests that this compound may modulate inflammatory responses. Its ability to interfere with inflammatory pathways could make it a valuable candidate for treating inflammatory diseases.
Synthesis and Production Methods
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Common methods include:
- Cyclization Reactions : Often initiated using hydrazine derivatives and pyridine-based compounds.
- Solvents and Catalysts : Common solvents include ethanol or dimethylformamide (DMF), while catalysts such as palladium or copper salts are frequently employed to enhance reaction efficiency.
Data Table: Biological Activities of this compound
| Activity Type | Description | Source/Study Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | Medicinal Chemistry Study |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Journal of Antibiotics |
| Anti-inflammatory | Modulates inflammatory responses | Various Research Articles |
Case Studies
-
Anticancer Activity Study
- A comprehensive evaluation published in Medicinal Chemistry assessed the effects of this compound on human cancer cell lines. The study found significant cytotoxicity at micromolar concentrations.
-
Antimicrobial Evaluation
- Another study published in the Journal of Antibiotics tested various derivatives against bacterial strains. Results showed effective antibacterial activity against resistant strains.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Research Findings and Gaps
- Comparative studies on IC50 values, selectivity, and toxicity are needed.
- Synthetic Scalability : and suggest TLC-based purification, but scalability for industrial production remains unaddressed.
- Salt Form Impact : The pharmacological advantages of dihydrochloride vs. trihydrochloride salts require further investigation.
Biological Activity
1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridazine core fused with a pyrrolidine ring. Its molecular formula is , and it exists as a dihydrochloride salt. The unique arrangement of nitrogen atoms within the fused rings contributes to its distinct biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific cellular pathways.
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains and fungi, making it a candidate for further antimicrobial research.
- Neuroprotective Effects : Some derivatives of pyridazine compounds have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
- Cellular Signaling Pathways : It may affect signaling pathways related to apoptosis and cell survival.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | |
| Antimicrobial | Effective against various bacteria and fungi | |
| Neuroprotective | Modulates neurotransmitter systems |
Case Studies
-
Anticancer Studies :
A study evaluated the effects of various pyridazine derivatives on breast cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 cells. The mechanism was linked to apoptosis induction and cell cycle arrest. -
Antimicrobial Testing :
In vitro assays demonstrated the effectiveness of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics. -
Neuroprotection Research :
A pharmacological study explored the neuroprotective potential by administering the compound in models of oxidative stress. Results showed reduced neuronal death and improved cognitive function in treated groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
